Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane
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Overview
Description
Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane: is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a cyclopropyl ring. This compound is notable for its unique structural features, which include a cyclopropyl ring and multiple silicon atoms. These features contribute to its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane typically involves the reaction of cyclopropylmethyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Trimethylsilyl chloride; reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane is used as a reagent in organic synthesis. Its unique structure allows it to act as a protecting group for hydroxyl and amino groups, facilitating the synthesis of complex molecules .
Biology: In biological research, this compound is used in the modification of biomolecules. Its ability to form stable bonds with organic molecules makes it useful in the synthesis of bioconjugates and labeling of biomolecules .
Medicine: In medicine, this compound is explored for its potential in drug delivery systems. Its chemical stability and ability to modify drug molecules enhance the efficacy and bioavailability of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its chemical inertness and stability make it suitable for applications requiring durable and resistant materials .
Mechanism of Action
The mechanism by which Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, providing chemical stability to the compound. The trimethylsilyl groups also contribute to the compound’s large molecular volume, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclopropyl ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a single silicon atom.
Uniqueness: Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical properties. The combination of trimethylsilyl groups and the cyclopropyl ring enhances its chemical stability and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
62381-67-3 |
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Molecular Formula |
C10H24Si2 |
Molecular Weight |
200.47 g/mol |
IUPAC Name |
trimethyl-[(2-trimethylsilylcyclopropyl)methyl]silane |
InChI |
InChI=1S/C10H24Si2/c1-11(2,3)8-9-7-10(9)12(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
ZHJNQFSATSVEJR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1CC1[Si](C)(C)C |
Origin of Product |
United States |
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